
反式丁香酰胺
描述
Trans-Clovamide is a naturally occurring caffeoyl conjugate identified in the antioxidant polyphenolic fraction of cocoa . It has antioxidant and antiradical properties and has shown neuroprotective effects . It is also a potent antioxidant and an excellent ROS and oxygen radical scavenger .
Synthesis Analysis
Trans-Clovamide was synthesized using methods described by Xie et al. (2013), starting with trans-caffeic acid and L-DOPA methyl ester . The product was dissolved in DMSO-d6 and analyzed .Molecular Structure Analysis
The molecular formula of trans-Clovamide is C18H17NO7 . Its molecular weight is 359.3 g/mol . The IUPAC name is (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .Chemical Reactions Analysis
In the context of inhibiting the SARS-CoV-2 Main Protease, the interactions between S (C145) and the centroid one of the catechol rings of the clovamide molecule were analyzed . The S (C145) was close to the centroid of the catechol ring, providing a strong S-π interaction that stabilized the protease-inhibitor complex .Physical And Chemical Properties Analysis
The physical and chemical properties of trans-Clovamide include its molecular formula C18H17NO7, molecular weight 359.3 g/mol, and IUPAC name (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .科学研究应用
抗氧化活性
反式丁香酰胺: 已被鉴定为一种有效的抗氧化剂。 它在清除羟基自由基方面特别有效,其活性在非极性介质中更为明显 . 这种特性使其在氧化应激相关疾病的研究以及开发旨在增强内源性防御机制抵御氧化损伤的抗氧化疗法方面具有价值 .
抗炎和神经保护作用
研究表明反式丁香酰胺具有抗炎和神经保护作用。 这些特性对于探索针对神经退行性疾病和以慢性炎症为特征的疾病的治疗方法至关重要 . 它在调节炎症通路和保护神经元完整性方面的作用是正在进行的研究的重要领域。
抗菌特性
反式丁香酰胺: 对各种人类病原体具有抗菌活性,包括甲型流感病毒H5N1亚型、锥虫和幽门螺旋杆菌 . 这种广谱抗菌潜力正在被研究以开发治疗传染病的新方法。
农业应用
在农业中,反式丁香酰胺作为一种抗植物病原体的抗性因子,例如可可树中的疫霉属物种。 它抑制这些病原体的生长,并参与植物防御机制 . 该领域的研究可能导致开发出抗病作物,减少对化学农药的依赖。
食品工业相关性
在食品工业中,反式丁香酰胺存在于含可可的产品中,由于其生物活性,它与健康益处有关 . 它作为天然防腐剂的作用以及对食品营养价值的贡献是食品科学家和营养学家的关注领域。
环境科学影响
反式丁香酰胺: 在环境科学中的作用与其存在于自然生态系统中的植物有关。 它的抗氧化和抗菌特性可能有助于了解植物的抗逆性和对环境压力源的适应性 .
作用机制
Target of Action
Trans-Clovamide, a derivative of caffeic acid, is known to target the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
Trans-Clovamide exerts its effects by inhibiting the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This suggests that trans-Clovamide may have anti-inflammatory properties .
Biochemical Pathways
Trans-Clovamide is involved in the NF-κB signaling pathway . By inhibiting the activation of NF-κB, trans-Clovamide can potentially downregulate the expression of genes involved in inflammation, immune response, and cell survival .
Pharmacokinetics
It is known that the o-methylation or reduction in the phenylpropanoid part may play an important role in the metabolic transformations of these compounds .
Result of Action
The inhibition of NF-κB activation by trans-Clovamide leads to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This can result in anti-inflammatory, neuroprotective, and antioxidant effects . Trans-Clovamide also has anti-microbial activity against human pathogens such as influenza A subtype H5N1, Trypanosoma evansi, and Heliobacter pylori .
Action Environment
The action of trans-Clovamide can be influenced by various environmental factors. For example, in the context of plant-pathogen interactions, trans-Clovamide has been shown to inhibit the growth of three pathogens of cacao in the genus Phytophthora . It is also a substrate for cacao polyphenol oxidase and contributes to enzymatic browning . These findings suggest that the action, efficacy, and stability of trans-Clovamide can be influenced by factors such as the presence of specific enzymes and pathogens .
安全和危害
未来方向
生化分析
Biochemical Properties
trans-Clovamide interacts with a variety of biomolecules. For instance, it has been found to have an affinity for estrogen receptor α (ERα), indicating potential interactions with hormone signaling pathways .
Cellular Effects
The cellular effects of trans-Clovamide are diverse. It has been associated with antioxidant, anti-inflammatory, neuroprotective, antiplatelet/antithrombotic, and anticancer properties . These effects suggest that trans-Clovamide may influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, trans-Clovamide exerts its effects through various mechanisms. It can bind to biomolecules such as ERα, potentially influencing enzyme activity and gene expression .
属性
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UXONFWTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53755-02-5 | |
| Record name | trans-Clovamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANS-CLOVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is trans-Clovamide and where is it found?
A: trans-Clovamide, chemically known as N-trans-caffeoyl-3-(3, 4-dihydroxyphenyl)-l-alanine, is a natural compound classified as a polyphenol. It was first discovered in red clover (Trifolium pratense) as part of research into disease resistance. [] It has also been isolated from the stems of Bakeridesia gaumeri, a plant used in traditional medicine. []
Q2: What are the known biological activities of trans-Clovamide?
A: trans-Clovamide has demonstrated significant antioxidant activity. Studies using the DPPH free radical scavenging assay showed its effectiveness in neutralizing free radicals. [] Research suggests that its antioxidant properties are attributed to the presence of polyphenols in its structure. [] In addition to its antioxidant activity, trans-Clovamide, along with other compounds, displayed moderate inhibitory activity against nitric oxide production in LPS-activated RAW264.7 cells. []
Q3: How does the structure of trans-Clovamide relate to its antioxidant activity?
A: trans-Clovamide's antioxidant activity is linked to its polyphenolic structure. Specifically, the presence of caffeic acid and DOPA moieties contributes to its ability to scavenge free radicals. [] Researchers have synthesized derivatives of trans-Clovamide to investigate structure-activity relationships. These studies revealed that modifications to the molecule's structure, particularly those affecting the polyphenol groups, directly impact its antioxidant potency. []
Q4: Are there efficient methods for synthesizing trans-Clovamide and its derivatives?
A: Yes, researchers have developed effective methods for synthesizing trans-Clovamide and its derivatives. One such method involves a peptide coupling reaction between L-phenylalanine (L-DOPA) and cinnamic acid derivatives. [] This approach facilitates the production of various structural analogs for exploring the impact of chemical modifications on antioxidant activity. [] Another study highlighted the scope and limitations of an efficient peptide coupling method specifically designed for synthesizing NFurylamino and N-Feruloylamino acid derivatives, including trans-Clovamide. []
Q5: What analytical techniques are used to characterize and study trans-Clovamide?
A: A combination of techniques is employed to characterize and study trans-Clovamide. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) assists in determining the molecular weight and formula. [] Nuclear magnetic resonance spectroscopy (NMR), including 1D and 2D experiments, elucidates the compound's structure and connectivity. [] Circular dichroism (CD) spectroscopy provides insights into the spatial arrangement of atoms and chirality. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)
![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)
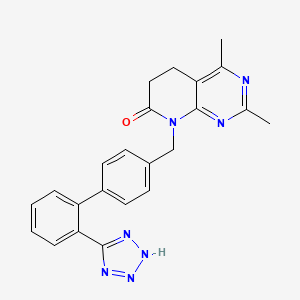



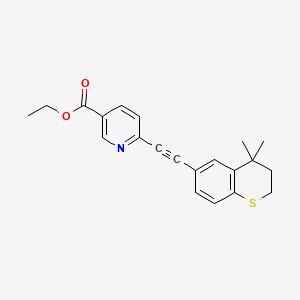
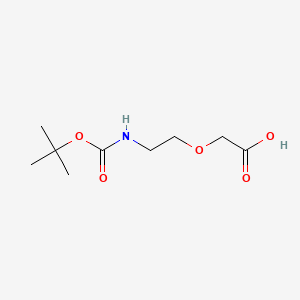
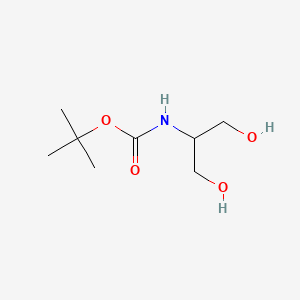


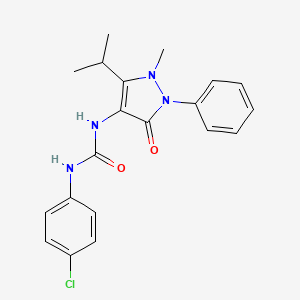
![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)
![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)